molecular formula C19H28ClN5O5 B000612 Terazosin hydrochloride dihydrate CAS No. 70024-40-7

Terazosin hydrochloride dihydrate

Katalognummer: B000612
CAS-Nummer: 70024-40-7
Molekulargewicht: 441.9 g/mol
InChI-Schlüssel: MWYNOTLRCUQCKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terazosin hydrochloride dihydrate (CAS 70024-40-7) is a quinazoline-derived α1-adrenoceptor antagonist used clinically to treat hypertension and benign prostatic hyperplasia (BPH) . Its molecular formula is C₁₉H₂₅N₅O₄·HCl·2H₂O, with a molecular weight of 459.92 g/mol . The compound exists as a white to pale yellow crystalline powder, sparingly soluble in water and slightly soluble in methanol, but practically insoluble in acetone and hexanes . Pharmacopeial standards (USP and Ph. Eur.) specify a pH range of 3.0–5.0 for a 2% aqueous solution and require storage in airtight, light-protected containers .

Terazosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors, leading to vasodilation and relaxation of bladder smooth muscle . It is marketed under stringent quality controls, with impurities such as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (EP Impurity C) monitored during synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of terazosin hydrochloride dihydrate involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming terazosin .

Industrial Production Methods: In industrial settings, the preparation of this compound typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Terazosin hydrochloride dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of terazosin .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

  • Indication : Terazosin is indicated for the treatment of symptomatic BPH, which involves an enlarged prostate causing urinary difficulties.
  • Efficacy : Clinical trials have demonstrated that terazosin significantly improves urinary symptoms and peak urine flow rates compared to placebo. For instance, in a study involving 1,222 men with symptomatic BPH, terazosin showed a statistically significant improvement in symptom scores and urine flow rates over placebo treatments .

Management of Hypertension

  • Indication : Terazosin is also approved for treating mild to moderate hypertension.
  • Combination Therapy : It can be used alone or in conjunction with other antihypertensive agents such as thiazide diuretics . Studies indicate that terazosin effectively lowers blood pressure by causing vasodilation, thus improving overall cardiovascular health .

Dosage Forms and Administration

Terazosin hydrochloride dihydrate is available in various oral capsule strengths:

  • 1 mg
  • 2 mg
  • 5 mg
  • 10 mg

The choice of dosage depends on the severity of the condition being treated and patient response .

Side Effects and Considerations

Common side effects include:

  • Dizziness
  • Hypotension
  • Peripheral edema
    These side effects are generally manageable but may require monitoring, especially in elderly patients or those with concurrent health issues .

Efficacy Comparison: Branded vs. Generic Terazosin

A randomized controlled trial compared the efficacy and tolerability of branded versus generic terazosin formulations in patients with BPH. The findings indicated no significant differences in adverse effects or therapeutic outcomes between the two formulations, suggesting that generic options are viable alternatives to branded medications .

Long-term Outcomes in Hypertension Management

Long-term studies have evaluated terazosin's impact on cardiovascular events among hypertensive patients. Results suggest that while terazosin effectively lowers blood pressure, its long-term effects on morbidity and mortality require further investigation to establish comprehensive safety profiles .

Summary Table of Clinical Studies

Study TypePopulation SizeKey FindingsReference
Randomized Controlled Trial1,222 menSignificant improvement in BPH symptoms
Efficacy Comparison86 patientsNo difference between branded and generic forms
Long-term Hypertension StudyVariesEffective blood pressure control; safety profile needs more data

Wirkmechanismus

Terazosin hydrochloride dihydrate exerts its effects by selectively blocking alpha-1-adrenoceptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The molecular targets include alpha-1-adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Similarities

Terazosin belongs to the quinazoline class of α1-blockers, sharing structural and mechanistic similarities with prazosin hydrochloride , doxazosin mesilate , and trimazosin hydrochloride . Key differences lie in substituent groups and pharmacokinetic profiles.

Table 1: Comparative Properties of Terazosin and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Purity Solubility (Water) Clinical Status Key Impurities
Terazosin HCl dihydrate C₁₉H₂₅N₅O₄·HCl·2H₂O 459.92 99.80% Sparingly soluble Launched EP Impurity C , Related Compound A
Prazosin HCl C₁₉H₂₁N₅O₄·HCl 419.86 >95% Freely soluble Launched Terazosin Impurity K
Doxazosin mesilate C₂₃H₂₅N₅O₅·CH₃SO₃H 547.58 >95% Soluble Launched EP Impurity G
Trimazosin HCl anhydrous C₂₀H₂₉N₅O₆·HCl 516.40 N/A N/A No Development N/A

Pharmacokinetic and Pharmacodynamic Differences

  • Terazosin vs. Prazosin :

    • Terazosin has a longer half-life (~12 hours) due to its tetrahydrofuroyl group, enabling once-daily dosing, whereas prazosin requires multiple doses .
    • Prazosin exhibits higher solubility in water, facilitating rapid absorption .
  • Terazosin vs. Doxazosin :

    • Doxazosin’s mesylate salt enhances bioavailability, and its extended half-life (~22 hours) allows for sustained effects .
    • Terazosin’s dihydrate form improves stability under humid conditions compared to doxazosin mesilate .
  • Trimazosin :

    • Trimazosin contains a 2-hydroxy-2-methylpropyl ester group but lacks clinical development data, limiting its therapeutic use .

Analytical Methods

  • Terazosin : Quantified via reverse-phase HPLC/UPLC with UV detection at 246 nm, achieving >99% accuracy in pharmacopeial assays .
  • Prazosin : Requires ion-selective electrodes for potentiometric detection in the presence of degradation products .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of terazosin hydrochloride dihydrate, and how does it inform experimental design in cardiovascular or urological studies?

this compound acts as a competitive α1-adrenergic receptor antagonist, selectively blocking catecholamine binding to vascular and prostatic smooth muscle receptors . This inhibition reduces vasoconstriction and bladder outlet resistance, making it relevant for studying hypertension and benign prostatic hyperplasia (BPH). For functional assays, researchers should use receptor-binding studies (e.g., radioligand displacement assays) to quantify antagonist potency (IC50) and validate selectivity against other α-adrenergic subtypes (e.g., α2B-AR) using comparative pharmacological profiling .

Q. How do solubility and stability properties of this compound influence formulation and in vitro testing?

The compound is sparingly soluble in water (pH 3.0–5.0) and alcohol but insoluble in acetone, as per Ph. Eur. and USP monographs . For in vitro studies, prepare stock solutions in 0.1N HCl or isotonic saline to enhance solubility. Stability testing under varying pH (3–5) and temperature (20–25°C) is critical to avoid degradation, particularly in long-term cell culture assays. Use HPLC with UV detection (λ = 254 nm) to monitor purity and degradation products over time .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported solubility data across pharmacopeias?

Discrepancies in solubility (e.g., Ph. Eur. vs. USP descriptions) may arise from differences in hydrate forms or analytical conditions. To address this:

  • Perform comparative solubility studies using standardized buffers (pH 3.0, 5.0, 7.4) at 25°C.
  • Characterize hydrate stability via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to confirm crystalline form .
  • Cross-validate results with orthogonal techniques like Karl Fischer titration for water content .

Q. How can researchers validate the selectivity of this compound for α1-adrenergic receptors in complex biological systems?

To confirm receptor subtype specificity:

  • Use transfected cell lines expressing individual α1-AR subtypes (α1A, α1B, α1D) for functional assays (e.g., calcium flux or cAMP measurement) .
  • Compare terazosin’s IC50 values against structurally related antagonists (e.g., prazosin, ARC 239) in radioligand binding assays .
  • Employ knockout models or siRNA silencing to isolate receptor contributions in vivo .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

Variability often stems from hydration state or impurity profiles (e.g., desmethyl metabolites). Implement:

  • Strict control of reaction conditions (temperature, solvent purity) during synthesis .
  • Batch characterization using NMR (1H/13C) and mass spectrometry to confirm molecular integrity .
  • Pharmacopeial compliance testing for residual solvents (e.g., methanol ≤ 0.3%) and heavy metals .

Q. How should researchers design pharmacokinetic studies to account for terazosin’s polymorphic metabolism?

Terazosin undergoes hepatic CYP3A4-mediated metabolism, producing inactive piperazine derivatives. For robust PK analysis:

  • Use LC-MS/MS to quantify parent drug and metabolites (e.g., terazosin glucuronide) in plasma .
  • Include genotyping for CYP3A5*3 polymorphisms in human cohorts to assess interindividual variability .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions with CYP3A4 inhibitors/inducers .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in terazosin’s vascular relaxation assays?

Fit data to a sigmoidal dose-response model (Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. For comparative studies (e.g., terazosin vs. tamsulosin), apply ANOVA with post-hoc Tukey tests to assess significance. Normalize responses to maximal phenylephrine-induced contraction to control for tissue variability .

Q. How can researchers address discrepancies in terazosin’s reported efficacy between preclinical and clinical studies?

Preclinical overestimation of efficacy may arise from species-specific receptor affinity or unaccounted comorbidities in animal models. To bridge this gap:

  • Use humanized α1-AR transgenic mice for in vivo efficacy studies .
  • Incorporate patient-derived prostate tissues in ex vivo contractility assays .
  • Conduct meta-analyses of clinical trial data to identify confounding factors (e.g., age, concurrent antihypertensives) .

Q. Methodological Best Practices

Q. What quality control measures ensure reproducibility in this compound-based experiments?

  • Source reference standards from accredited pharmacopeias (e.g., Ph. Eur., USP) with ≥99% purity .
  • Validate analytical methods (HPLC, UV-Vis) per ICH Q2(R1) guidelines for linearity, accuracy, and precision .
  • Store compounds in airtight, light-resistant containers at 20–25°C to prevent hydrate conversion .

Q. How should researchers optimize terazosin dosing regimens in animal models of BPH or hypertension?

Conduct pilot dose-ranging studies using male Sprague-Dawley rats or spontaneously hypertensive rats (SHR). Monitor blood pressure via telemetry and assess prostate weight histologically. Adjust doses based on bioavailability (oral: ~90% in humans) and species-specific metabolic clearance rates. Use allometric scaling to extrapolate human-equivalent doses .

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-40-7
Record name Terazosin monohydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The hydrochloride salt of the dihydrate of the compound prepared as described above in Step 1 was prepared by slurrying 10 grams (0.026 mol) of the above-prepared 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine in 150 ml of 190 proof Formula 3A alcohol, heating the slurry to about 35° C., adding 2.5 ml of concentrated aqueous hydrochloric acid, and heating the mixture to about 70° C. The reaction mixture was carbon treated, the carbon was filtered off and the filtrate was cooled overnight in an icebox. The product was then filtered off and dried at 60° C. to obtain 8.3 grams (0.018 tool, 69%) of the desired product.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
190
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
desired product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terazosin hydrochloride dihydrate
Reactant of Route 2
Terazosin hydrochloride dihydrate
Reactant of Route 3
Terazosin hydrochloride dihydrate
Reactant of Route 4
Terazosin hydrochloride dihydrate
Reactant of Route 5
Terazosin hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Terazosin hydrochloride dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.